molecular formula C7H12O B1593529 4-Heptyn-3-ol CAS No. 32398-69-9

4-Heptyn-3-ol

Cat. No. B1593529
CAS RN: 32398-69-9
M. Wt: 112.17 g/mol
InChI Key: FMOKAMXPKGORIR-UHFFFAOYSA-N
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Description

4-Heptyn-3-ol is a chemical compound with the molecular formula C7H12O . It has an average mass of 112.170 Da and a monoisotopic mass of 112.088814 Da .


Molecular Structure Analysis

The molecular structure of 4-Heptyn-3-ol consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The InChI representation of the molecule is InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h7-8H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

4-Heptyn-3-ol has a density of 0.9±0.1 g/cm³, a boiling point of 152.1±8.0 °C at 760 mmHg, and a vapour pressure of 1.3±0.6 mmHg at 25°C . Its enthalpy of vaporization is 45.3±6.0 kJ/mol, and it has a flash point of 53.9±11.4 °C . The index of refraction is 1.455, and it has a molar refractivity of 34.0±0.3 cm³ . It has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Ring-Closing Metathesis in Peptide Synthesis

4-Heptyn-3-ol serves as a foundational compound in the synthesis of macrocyclic peptides through ring-closing metathesis (RCM). This method utilizes olefin-derivatized side chains in peptides to form macrocyclic structures, which are crucial for stabilizing peptide conformations and enhancing their biological activity. Research by Blackwell et al. (2001) showcases the application of RCM in designing helical peptides, indicating the method's potential in generating metabolically stable peptide architectures with enhanced biological functions (Blackwell, H., et al., 2001).

Safety And Hazards

When handling 4-Heptyn-3-ol, it is recommended to avoid breathing the mist, gas, or vapours and to avoid contact with the skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It should be used only outdoors or in a well-ventilated area, and all sources of ignition should be removed .

properties

IUPAC Name

hept-4-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOKAMXPKGORIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031300
Record name 4-Heptyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Heptyn-3-ol

CAS RN

32398-69-9
Record name 4-Heptyn-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032398699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32398-69-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Heptyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
RS Macomber - Journal of the American Chemical Society, 1977 - ACS Publications
… The reaction of optically pure (R)(+)-2,2,6,6-tetramethyl-4-heptyn-3-ol (la) with phosphorus trichloride gave, after hydrolysis, 102 ± 2% optically pure R(—)-4a, indicatingthat the …
Number of citations: 78 pubs.acs.org
RS Macomber, DE Rardon, DM Ho - The Journal of Organic …, 1992 - ACS Publications
… Reaction of 2,2,6,6-tetramethyl-4-heptyn-3-ol (5) with dichlorophenylphosphine leads to (2,2,6,6-tetramethyl-3,4-heptadien-3-yl)phenylphosphinic acid(7), which undergoes Ag+-…
Number of citations: 16 pubs.acs.org
HC Brown, GA Molander, SM Singh… - The Journal of Organic …, 1985 - ACS Publications
… Upon centrifugation and workup, 6,6-dimethyl-4-heptyn-3-ol (5) was obtained in 83% yield (… 34 C (0.8 mm)) afforded 6,6-dimethyl-4-heptyn-3-ol (1.16 g, 83%). The purity of the product …
Number of citations: 54 pubs.acs.org
TW Schultz, J Seward‐Nagel… - Environmental …, 2004 - Wiley Online Library
The toxicity of a series of 120 aliphatic alcohols was evaluated using the Tetrahymena pyriformis population growth impairment assay. For tertiary propargylic alcohols; primary, …
Number of citations: 21 onlinelibrary.wiley.com
MM Midland, A Kazubski - The Journal of Organic Chemistry, 1982 - ACS Publications
(S)-Propargyl alcoholsmay be obtained in 86-96% enantiomeric purity by asymmetric reduction of,/8-acetylenic ketones with the 9-borabicyclo [3.3. 1] nonane (9-BBN) adduct of nopol …
Number of citations: 52 pubs.acs.org
MD Schiavelli, TC Germroth… - Journal of Organic …, 1976 - ACS Publications
… Tetramethyl-3-methyl-df3-4-heptyn-3-ol was prepared by the method of Olah and Pittman.26 Butyllithium in hexane (20%, 43 ml, 90 mmol) was chilled in an ice bath and 11.4 ml (7.7 g, …
Number of citations: 25 pubs.acs.org
FA Pasha, HK Srivastava, A Srivastava… - QSAR & …, 2007 - Wiley Online Library
The Quantitative Structure–Toxicity Relationship (QSTR) models of various derivatives of phenols, alcohols, esters, aldehydes and ketones have been made with the help of …
Number of citations: 36 onlinelibrary.wiley.com
CW Boeder - 1978 - search.proquest.com
… To a three neck flask equipped with mechanical stirrer, nitrogenatmosphere and serum cap was added 4-heptyn-3-ol (1.12g, 10 mmol) in10 mL of anhydrous diethyl ether. To the …
Number of citations: 0 search.proquest.com
MM Midland, A Kazubski - The Journal of Organic Chemistry, 1982 - ACS Publications
NB-Enantride, prepared by hydroboration of nopol benzyl ether with 9-borabicyclo [3.3. 1] nonane (9-B-BN) followed by treatmentwith tert-butyllithium, is a new asymmetric reducing …
Number of citations: 70 pubs.acs.org
MD Schiavelli, RP Gilbert, WA Boynton… - Journal of the …, 1972 - ACS Publications
… Within 2 days, a 10-15 % yield of 2,2,6,6-tetramethyl-3-?er?-butyl-4heptyn-3-ol (Ha) … 2,2,6,6-Tetramethyl-3-phenyl-4-heptyn-3-ol (lib) was prepared as above, phenyl rw-butyl ketone …
Number of citations: 17 pubs.acs.org

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